1-(Pyridin-2-yl)cyclopentan-1-amine
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Overview
Description
1-(Pyridin-2-yl)cyclopentan-1-amine is a heterocyclic compound that features a cyclopentane ring bonded to a pyridine ring through an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)cyclopentan-1-amine typically involves the reaction of pyridin-2-yl derivatives with cyclopentanone derivatives. One common method includes the use of a reductive amination process where pyridin-2-yl ketones are reacted with cyclopentanone in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated pyridine derivatives, amines, thiols.
Major Products Formed:
- Pyridine N-oxides from oxidation.
- Reduced amine derivatives from reduction.
- Substituted pyridine derivatives from nucleophilic substitution .
Scientific Research Applications
1-(Pyridin-2-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to specific cellular responses .
Comparison with Similar Compounds
1-(Pyridin-3-yl)cyclopentan-1-amine: Similar structure but with the pyridine ring attached at the 3-position.
2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine: Features a methyl group linking the pyridine and cyclopentane rings.
Uniqueness: 1-(Pyridin-2-yl)cyclopentan-1-amine is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The position of the pyridine ring and the presence of the amine group contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-pyridin-2-ylcyclopentan-1-amine |
InChI |
InChI=1S/C10H14N2/c11-10(6-2-3-7-10)9-5-1-4-8-12-9/h1,4-5,8H,2-3,6-7,11H2 |
InChI Key |
CEWYPUVVFAZZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=N2)N |
Origin of Product |
United States |
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